Lipophilicity (XLogP3) Comparison: Target vs. WAY-100635
The target compound exhibits a calculated XLogP3 of 2.9 [1], which is approximately 0.6–0.9 log units lower than the experimentally measured logP of WAY-100635 (logP = 3.5–3.8) [2]. This reduced lipophilicity suggests enhanced aqueous solubility and potentially altered blood–brain barrier permeation kinetics relative to the prototypical 5-HT1A antagonist WAY-100635.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | WAY-100635: logP = 3.5–3.8 (measured) |
| Quantified Difference | Δ (Target – WAY-100635) ≈ –0.6 to –0.9 log units |
| Conditions | Computed by PubChem XLogP3 3.0 [1]; comparator logP from supplier/product datasheets [2] |
Why This Matters
Lower lipophilicity predicts improved solubility in aqueous assay buffers and potentially reduced non-specific protein binding, factors critical for in vitro pharmacological profiling and assay reproducibility.
- [1] PubChem. XLogP3-AA Value for CID 126855123. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126855123 (accessed 2026-04-29). View Source
- [2] Data.huaxuejia.cn. WAY-100635 Maleate Properties. https://data.huaxuejia.cn/cas?id=1092679-51-0 (accessed 2026-04-29). View Source
